molecular formula C12H11FN2 B14055612 N-benzyl-3-fluoropyridin-2-amine

N-benzyl-3-fluoropyridin-2-amine

Cat. No.: B14055612
M. Wt: 202.23 g/mol
InChI Key: YBBQSNSVDQEBQW-UHFFFAOYSA-N
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Description

The Strategic Importance of Fluorinated Pyridine (B92270) Amine Scaffolds in Contemporary Chemical Science

Fluorinated pyridine scaffolds are of paramount importance in medicinal chemistry. The incorporation of fluorine into a molecule can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The pyridine ring itself is a common feature in a vast number of pharmaceuticals due to its ability to engage in various non-covalent interactions and its isosteric relationship with other aromatic systems.

The combination of fluorine and a pyridine amine creates a privileged scaffold. The fluorine atom, with its high electronegativity, can influence the electron distribution within the pyridine ring, affecting its basicity and reactivity. This modulation is a key strategy in fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Historical Trajectories and Evolving Methodologies in N-Substituted Pyridin-2-amine Synthesis

The synthesis of N-substituted pyridin-2-amines has a rich history, with methodologies evolving towards greater efficiency, milder reaction conditions, and broader substrate scope. Traditional methods often involved harsh conditions that limited their applicability. Modern synthetic chemistry has introduced a variety of more sophisticated approaches.

Key developments include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of the C-N bond between the pyridine ring and the amine under relatively mild conditions. The synthesis of the precursor, 2-amino-3-fluoropyridine (B1272040), has been addressed in patent literature, often starting from more heavily halogenated pyridines and proceeding through nucleophilic substitution and subsequent transformations. For instance, a patented method describes the preparation of 2-amino-3-fluoropyridine from 2,3-difluoro-5-chloropyridine through an ammonification reaction followed by a reduction step. google.com Another approach involves the preparation of 2-aminopyridine (B139424) derivatives from 3-substituted-2,5,6-trifluoropyridine via substitution of a fluorine atom with a hydrazine (B178648) moiety, followed by hydrogenolysis. google.com

The synthesis of the final N-benzyl-3-fluoropyridin-2-amine would typically involve the reaction of 2-amino-3-fluoropyridine with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride, likely under basic conditions to facilitate the nucleophilic substitution.

Aims and Scope of Academic Inquiry into this compound

Currently, dedicated academic inquiry into this compound appears to be limited, with the compound being primarily listed in the catalogues of chemical suppliers. This suggests that its current role is that of a building block for the synthesis of more complex molecules. The aims of future research involving this compound would likely focus on its incorporation into larger structures to explore its potential in several areas:

Medicinal Chemistry: As a fragment in the design of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other therapeutic agents where the fluorinated pyridine amine moiety can serve as a key binding element. The N-benzyl group can also contribute to binding through hydrophobic and aromatic interactions.

Materials Science: In the development of novel organic materials with specific electronic or photophysical properties.

Agrochemicals: As a scaffold for new pesticides or herbicides, leveraging the known bioactivity of pyridine derivatives.

The scope of inquiry would need to encompass the full synthesis and characterization of derivatives of this compound, followed by systematic evaluation of their biological or material properties.

Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

N-benzyl-3-fluoropyridin-2-amine

InChI

InChI=1S/C12H11FN2/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)

InChI Key

YBBQSNSVDQEBQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC=N2)F

Origin of Product

United States

Sophisticated Synthetic Methodologies for N Benzyl 3 Fluoropyridin 2 Amine and Analogous Structures

Direct Amination Pathways for the N-benzyl-3-fluoropyridin-2-amine Core

Direct amination methods provide a straightforward approach to constructing the target molecule by forming the crucial C-N bond in a single step. These strategies are often favored for their atom economy and convergent nature.

Nucleophilic Aromatic Substitution (SNAr) Driven by C-F Bond Activation

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted pyridines. In the context of producing this compound, this pathway involves the displacement of a suitable leaving group on the pyridine (B92270) ring by benzylamine (B48309). While the C-F bond is strong, the high electronegativity of fluorine can activate the pyridine ring towards nucleophilic attack, especially when positioned ortho or para to an electron-withdrawing group. masterorganicchemistry.comlibretexts.org The reaction proceeds through a negatively charged intermediate, and the rate is accelerated by the presence of such activating groups. masterorganicchemistry.com

The general mechanism for SNAr involves the addition of the nucleophile to the aromatic ring, which is the rate-determining step, followed by the elimination of the leaving group to restore aromaticity. masterorganicchemistry.comlibretexts.org The order of leaving group reactivity in SNAr is often F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the inductive effect of fluorine, which lowers the energy of the LUMO, facilitating nucleophilic attack. libretexts.org

Reactant 1Reactant 2ConditionsProductYieldReference
3-Nitropyridine-4-carboxylateCsFDMSO, reflux3-Fluoropyridine-4-carboxylate38% nih.gov
3-Bromo-4-nitropyridineTBAFDMSO, 25°C3-Bromo-4-fluoropyridine71.1% nih.gov

Transition-Metal-Catalyzed Amination Protocols, including Palladium-Mediated Reactions

Transition-metal catalysis, particularly palladium-mediated cross-coupling reactions like the Buchwald-Hartwig amination, offers a versatile and highly efficient method for the synthesis of N-aryl and N-heteroaryl amines. vulcanchem.com This approach is particularly useful for coupling amines with aryl halides or triflates. The synthesis of this compound can be achieved by coupling 2-halo-3-fluoropyridine with benzylamine in the presence of a palladium catalyst, a suitable ligand, and a base. vulcanchem.comrsc.org

Recent advancements have also highlighted the use of ruthenium catalysts for the SNAr amination of less reactive aryl fluorides. researchgate.net This method utilizes the η6-coordination of the arene to the transition metal, which activates the C-F bond towards nucleophilic attack. researchgate.net Copper-catalyzed amination reactions have also been developed as a cost-effective alternative to palladium. researchgate.net

Reactant 1Reactant 2Catalyst SystemProductYieldReference
2-Bromo-5-fluoropyridine3-AminopyridinePd₂(dba)₃, Xphos, NaOtBu2-(3-Anilinoamino)-5-fluoropyridine73% rsc.org
Aryl Chlorides(Trifluoromethyl)triethylsilanePalladium CatalystTrifluoromethylated ArenesGood beilstein-journals.org
N,N-dimethyl-fluoro-benzyl aminesPd₃(OAc)₆-Cyclopalladated productsVaries nih.gov

Exploration of Transition-Metal-Free Amination Strategies

Concerns regarding the cost and toxicity of transition metals have spurred the development of metal-free amination methods. rsc.orgnih.govrsc.org One such approach involves the use of silylboronates to mediate the cross-coupling of organic fluorides with secondary amines at room temperature. nih.gov This reaction proceeds with high regio- and chemoselectivity, avoiding the cleavage of other potentially reactive bonds. nih.gov

Another strategy utilizes acetamidine (B91507) hydrochloride as an ammonia (B1221849) surrogate for the amination of 2-fluoropyridines. rsc.org This method is advantageous due to the low cost of the ammonia source and the mild, catalyst-free reaction conditions. rsc.org Additionally, direct amination of remote, unactivated C(sp³)–H bonds in alcohols has been achieved using diazonium salts under transition-metal- and light-free conditions, showcasing the expanding scope of metal-free C-N bond formation. nih.gov

Reactant 1Reactant 2ReagentsProductYieldReference
2-Fluoropyridine (B1216828)Acetamidine hydrochloride-2-Aminopyridine (B139424) derivativesHigh rsc.org
Organic FluoridesSecondary AminesEt₃SiBpin, KOtBuAromatic Tertiary AminesGood to Excellent nih.gov
Aliphatic AlcoholsDiazonium SaltsMild baseβ-, γ-, and δ-Amino AlcoholsVaries nih.gov

Precursor Synthesis and Derivatization Routes to this compound

An alternative to direct amination is a multi-step approach involving the synthesis of key precursors, which are then further functionalized to yield the final product. This strategy allows for greater control over the substitution pattern of the pyridine ring.

Diazotization and Fluorination Techniques for 3-Fluoropyridine (B146971) Intermediates

The synthesis of 3-fluoropyridine intermediates often relies on diazotization of the corresponding 3-aminopyridine, followed by a fluorination reaction, such as the Balz-Schiemann reaction. researchgate.netgoogle.com This process involves converting the amino group into a diazonium salt, which is then displaced by a fluoride (B91410) anion. nih.gov While effective, this method can be hazardous due to the instability of diazonium salts. google.com

Improvements to this process have focused on milder reaction conditions and in situ generation of the diazonium species to enhance safety and yield. nih.gov For instance, using ethyl nitrite (B80452) in fluoroboric acid has been reported for the diazotization of 3-amino-2-fluoropyridine, although yields can be low. google.com

Starting MaterialReagentsKey IntermediateYieldReference
3-AminopyridineNaNO₂, HCl3-Diazopyridinium cation- nih.gov
2-AminopyridineNitration, Acetylation, Reduction, Diazotization, Schiemann reaction, Hydrolysis2-Amino-5-fluoropyridine51.6% (final two steps) researchgate.net
3-Amino-2-fluoropyridineEthyl nitrite, Fluoroboric acid2,3-Difluoropyridine20% google.com

Ammonification and Catalytic Reduction Approaches to 2-Amino-3-fluoropyridine (B1272040)

The synthesis of the key precursor, 2-amino-3-fluoropyridine, is a critical step. sigmaaldrich.com One common route involves the ammonification of a suitable dihalopyridine, followed by further transformations. For example, 2,3-difluoro-5-chloropyridine can undergo amination with ammonia to selectively displace the fluorine at the 2-position. google.com

Catalytic reduction is another important technique. The nitro group in 2-nitro-3-fluoropyridine can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst (Pd/C). google.com This method is often high-yielding and provides a clean product. google.com

Starting MaterialReactionProductYieldReference
2,3-Difluoro-5-chloropyridineAmmonification2-Amino-3-fluoro-5-chloropyridine85.94% google.com
2-Amino-3-fluoro-5-chloropyridineCatalytic Reduction (H₂, Pd/C)2-Amino-3-fluoropyridine89.21% google.com
2-Amino-3-nitropyridineReduction (Fe, Acetic Acid)2,3-Diaminopyridine- orgsyn.org

Multicomponent Reaction (MCR) Approaches for Diversifying this compound Analogues

Multicomponent reactions (MCRs) offer a powerful and efficient pathway to construct complex molecules like this compound analogues in a single step from three or more starting materials. These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.

One prominent MCR for synthesizing substituted 2-aminopyridines, which can be adapted for this compound analogues, is the four-component reaction of a ketone, an aldehyde, malononitrile (B47326), and an ammonium (B1175870) salt. researchgate.net By substituting the ammonium salt with benzylamine, N-benzylated 2-aminopyridine derivatives can be obtained. For instance, a catalyst-free, one-pot condensation of a suitable β-ketoester, an aldehyde, malononitrile, and benzylamine can lead to highly functionalized N-benzyl-2-aminopyridines. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. nih.gov

Another versatile approach involves a three-component reaction of chalcones, malononitrile, and an amine. google.com Chalcones, which are α,β-unsaturated ketones, can be reacted with malononitrile and benzylamine under microwave irradiation to chemoselectively produce N-substituted 2-aminopyridines. google.com The choice of solvent and the basicity of the amine are crucial in controlling the reaction's outcome. google.com

A catalyst-free three-component reaction in water has also been reported for the synthesis of imidazo[1,2-a]pyridines, which are bicyclic analogues. This reaction utilizes 2-aminopyridines, aldehydes, and isocyanides. researchgate.net By employing 2-amino-3-fluoropyridine as the starting material, this methodology could be extended to produce N-benzyl-3-fluoro-imidazo[1,2-a]pyridine derivatives.

The following table summarizes representative MCRs applicable to the synthesis of this compound analogues:

MCR TypeReactantsKey FeaturesPotential Analogues
Four-componentKetone, Aldehyde, Malononitrile, BenzylamineCatalyst-free, high atom economyHighly substituted N-benzyl-3-fluoropyridin-2-amines
Three-componentChalcone, Malononitrile, BenzylamineMicrowave-assisted, chemoselectiveN-benzyl-3-fluoropyridin-2-amines with varied substituents
Three-component2-Amino-3-fluoropyridine, Aldehyde, IsocyanideCatalyst-free, aqueous mediaN-benzyl-3-fluoro-imidazo[1,2-a]pyridines

Regioselective and Stereoselective Synthetic Advances towards Chiral Derivatives

The development of regioselective and stereoselective methods is crucial for synthesizing chiral derivatives of this compound, which are often required for biological applications.

Regioselectivity: The fluorine atom at the 3-position of the pyridine ring significantly influences its reactivity. Nucleophilic aromatic substitution (SNAr) reactions on 2-halopyridines are a common method for introducing the amino group. For instance, the reaction of 2-chloro-3-fluoropyridine (B99640) with benzylamine can, in principle, yield this compound. However, the regioselectivity of such reactions can be influenced by the reaction conditions and the nature of the reactants. A patent describes the synthesis of an intermediate for 2-amino-3-fluoropyridine using p-methylbenzylamine and 2-chloro-3-fluoropyridine, highlighting the feasibility of this approach.

Stereoselectivity: The synthesis of enantiomerically pure chiral derivatives of this compound can be achieved through several strategies. One approach involves the use of chiral auxiliaries. For example, tert-butanesulfinamide can be condensed with an appropriate aldehyde to form a chiral sulfinylimine. Stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, can yield a chiral amine. This methodology could be adapted to create a chiral center on the benzyl (B1604629) group or on a substituent on the pyridine ring.

Another powerful technique is asymmetric catalysis. The asymmetric hydrogenation of prochiral enamines or imines using chiral transition metal catalysts is a well-established method for producing chiral amines. For instance, a precursor enamine of this compound could be subjected to asymmetric hydrogenation to install a chiral center.

Furthermore, the use of chiral Ni(II) complexes has emerged as a potent strategy for the asymmetric synthesis of fluorinated amino acids, which could be conceptually applied to create chiral derivatives of the target compound.

The table below outlines some advanced methods for achieving stereoselectivity:

MethodDescriptionKey Advantages
Chiral AuxiliariesUse of a recoverable chiral molecule to direct the stereochemical outcome of a reaction.High diastereoselectivity, well-established methods.
Asymmetric CatalysisEmployment of a chiral catalyst to favor the formation of one enantiomer over the other.High enantiomeric excess, high catalytic turnover.
Chiral Ni(II) ComplexesAsymmetric synthesis of fluorinated amino acids that can be incorporated into the target structure.Access to a wide range of enantiomerically pure fluorinated building blocks.

Process Chemistry Considerations for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that need to be addressed through careful process chemistry optimization.

A key consideration is the choice of starting materials and synthetic route. For large-scale synthesis, the starting materials should be readily available, cost-effective, and have a good safety profile. The synthetic route should involve a minimal number of steps, high yields, and straightforward purification procedures. A patented process for preparing 2-aminopyridine derivatives highlights the importance of using mild reaction conditions and achieving high purity (over 98%) for industrial applications. google.com

Catalyst selection and optimization are also critical. For catalytic reactions, such as the N-benzylation of 2-amino-3-fluoropyridine, the catalyst should be highly active, selective, and robust. Minimizing catalyst loading without compromising yield and reaction time is a primary goal in process development to reduce costs and minimize metal contamination in the final product.

Reaction conditions such as temperature, pressure, and solvent must be carefully controlled to ensure reproducibility and safety on a large scale. The use of hazardous reagents should be avoided or minimized. For example, a method for preparing 3-fluoropyridine derivatives avoids high-temperature diazotization, which can be dangerous on an industrial scale, by using a water-absorbing agent to improve safety and yield.

Purification of the final product is another significant aspect of process chemistry. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and efficient than chromatography. The development of a scalable route for a related compound, cis-N-benzyl-3-methylamino-4-methylpiperidine, involved careful optimization of the hydroboration and oxidative workup steps to improve throughput. nih.gov

The following table summarizes key process chemistry considerations:

ParameterKey Considerations for Scalability
Starting Materials Cost, availability, safety profile.
Synthetic Route Number of steps, overall yield, ease of purification.
Catalyst Activity, selectivity, loading, cost, and recyclability.
Reaction Conditions Temperature and pressure control, solvent selection (safety, environmental impact).
Purification Use of scalable methods like crystallization over chromatography.
Safety Avoidance of hazardous reagents and exothermic reactions.

Advanced Spectroscopic and Structural Characterization of N Benzyl 3 Fluoropyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-benzyl-3-fluoropyridin-2-amine. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

The ¹H and ¹³C NMR spectra are fundamental for mapping the carbon-hydrogen framework of the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzyl (B1604629) and the 3-fluoropyridin-2-amine moieties. The benzyl group protons would appear as a multiplet in the aromatic region (likely around 7.2-7.4 ppm) for the five phenyl protons, and a characteristic singlet or doublet for the benzylic methylene (B1212753) (-CH₂-) protons, anticipated to be around 4.5-5.0 ppm. The chemical shift of the N-H proton is variable and would likely appear as a broad singlet. The three protons on the pyridine (B92270) ring will be coupled to each other and to the fluorine atom, resulting in more complex splitting patterns.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The benzyl group will show four distinct signals: one for the methylene carbon and three for the phenyl carbons (ipso, ortho/meta, and para). The 3-fluoropyridine (B146971) ring will exhibit five signals. The carbon atom directly bonded to the fluorine (C-3) will show a large one-bond carbon-fluorine coupling constant (¹JC-F). The other pyridine carbons will also display smaller two- or three-bond couplings to the fluorine atom.

Expected ¹H and ¹³C NMR Data

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Expected ¹H Multiplicity Expected Key ¹³C-¹⁹F Couplings (J, Hz)
Pyridine-H4~7.2-7.4~120-125ddd²JCF ≈ 15-25
Pyridine-H5~6.7-6.9~125-130 (d, ²JCF)ddd³JCF ≈ 5-10
Pyridine-H6~7.9-8.1~140-145 (d, ³JCF)ddd⁴JCF ≈ 2-5
Benzyl-CH₂~4.6~48d-
Benzyl-Ph (o,m,p)~7.2-7.4~127-129m-
Benzyl-Ph (ipso)-~138-140--
Pyridine-C2-~155-160 (d, ²JCF)-²JCF ≈ 10-20
Pyridine-C3-~150-155 (d, ¹JCF)-¹JCF ≈ 230-260
NHvariable-br s-

Note: These are predicted values based on known data for similar compounds.

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides a unique fingerprint for the fluorinated pyridine ring. Based on data for 3-fluoropyridine, the chemical shift is anticipated to be in the range of -130 to -140 ppm relative to CFCl₃. The signal will appear as a multiplet due to couplings with the adjacent pyridine protons (H-4 and H-2, if present and coupled).

2D NMR experiments are crucial for assembling the full molecular structure by revealing through-bond and through-space correlations. rsc.orgucsb.edu

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. Key expected correlations would be observed between the protons on the pyridine ring (H-4, H-5, and H-6), confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively assign the ¹H and ¹³C signals for the CH groups of the benzyl and pyridine rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations would be expected between the benzylic protons (-CH₂-) and the C-2 of the pyridine ring, as well as the ipso-carbon of the phenyl ring. Correlations between the pyridine protons and adjacent pyridine carbons would further confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. A key NOESY correlation would be expected between the benzylic protons (-CH₂-) and the H-6 proton of the pyridine ring, as well as the ortho-protons of the phenyl ring, providing information about the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

HRMS is used to determine the exact mass of the parent ion with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the molecular identity. For this compound (C₁₂H₁₁FN₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

Expected HRMS Data

Ion Calculated m/z
[C₁₂H₁₂FN₂]⁺ ([M+H]⁺)203.0985

An experimental HRMS measurement matching this calculated value to within a few parts per million would provide strong confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to elucidate its structure. A primary and highly characteristic fragmentation pathway for N-benzylamines involves the cleavage of the benzylic C-N bond. biophysics.org

A major fragment ion expected in the MS/MS spectrum of this compound would be the tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91. This results from the loss of a neutral 3-fluoropyridin-2-amine radical from the molecular ion. Another significant fragmentation would be the loss of the benzyl radical, leading to the formation of a protonated 2-amino-3-fluoropyridine (B1272040) ion. Further fragmentation of the fluoropyridine ring itself would also be anticipated.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry and Conformation

In the absence of direct experimental data for this compound, we can look at related structures to hypothesize potential features. For instance, studies on similar 2-aminopyridine (B139424) derivatives often reveal near-planar pyridyl rings. The orientation of the benzyl group relative to the 3-fluoropyridin-2-amine moiety would be of significant interest.

Without a crystal structure, the torsional and dihedral angles of this compound remain undetermined. These parameters are crucial for defining the molecule's conformation. Key dihedral angles would include:

The angle describing the rotation around the C-N bond connecting the benzyl group to the aminopyridine ring.

The angle defining the twist of the phenyl ring relative to the plane of the pyridyl ring.

Computational modeling, such as Density Functional Theory (DFT), could provide theoretical predictions for these angles, offering insights into the molecule's preferred low-energy conformations.

The molecular structure of this compound suggests the potential for various intermolecular interactions that would govern its crystal packing. The secondary amine (N-H) group is a classic hydrogen bond donor. The nitrogen atom of the pyridine ring and the fluorine atom are potential hydrogen bond acceptors.

It is plausible that in the solid state, N-H···N or N-H···F hydrogen bonds could form, leading to the creation of chains, dimers, or more complex three-dimensional networks. The presence and nature of these hydrogen bonds would significantly influence the compound's physical properties, such as its melting point and solubility. For example, in the related compound 7-benzyl-3-(4-fluoro-phenyl)-2-propyl-amino-5,6,7,8-tetra-hydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one, intermolecular N-H···F and C-H···F hydrogen bonding have been observed to stabilize the crystal structure. nih.gov

Complementary Spectroscopic Techniques (e.g., Infrared and Ultraviolet-Visible Spectroscopy)

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy:

An experimental IR spectrum for this compound is not currently available in the reviewed literature. However, based on its structure, the following characteristic absorption bands would be expected:

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibration Type
N-H3300-3500Stretching
Aromatic C-H3000-3100Stretching
Aliphatic C-H2850-2960Stretching
C=N, C=C1500-1650Stretching
C-N1200-1350Stretching
C-F1000-1400Stretching

For comparison, the IR spectrum of a structurally similar compound, 2-(benzylamino)-5-nitropyridine, displays distinct peaks in these regions. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound in a suitable solvent would likely exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyridine and benzene (B151609) rings. The precise wavelengths of maximum absorbance (λmax) would be influenced by the electronic communication between the two ring systems and the effects of the substituents. While a spectrum for the specific title compound is not available, studies on other chromone-based thiosemicarbazone derivatives have shown absorption maxima in the UV-Vis region that are sensitive to substituent effects. acs.org

Computational and Theoretical Chemistry Investigations of N Benzyl 3 Fluoropyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-benzyl-3-fluoropyridin-2-amine, methods like Density Functional Theory (DFT) are employed to determine its electronic structure and molecular orbitals, which are key to its reactivity and interaction with biological targets. ijret.orgderpharmachemica.com

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. ijret.org A smaller gap suggests higher reactivity. ijret.org

The molecular electrostatic potential (MEP) surface map visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the pyridine (B92270) ring and the amino group are expected to be electron-rich, while the fluorine atom introduces a region of electronegativity.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Molecular Dynamics Simulations for Conformational Landscape Exploration and Flexibility Analysis

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations are crucial for exploring the conformational landscape of this compound, revealing the different shapes it can adopt and the flexibility of its structure.

By simulating the molecule's movements in a solvent environment, typically water, over nanoseconds, researchers can identify the most populated conformational states. The flexibility of the benzyl (B1604629) group and the rotational barrier around the C-N bond connecting it to the pyridine ring are of particular interest. This flexibility can be critical for the molecule's ability to adapt its shape to fit into a biological target's binding site.

Analysis of the simulation trajectories can provide information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, indicating the stability of the molecule and the mobility of its different regions.

In Silico Screening and Virtual Ligand Docking for Predictive Binding Studies

In silico screening and virtual ligand docking are powerful tools for predicting how this compound might interact with specific protein targets. nih.govnih.govmdpi.com These methods are widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

Virtual screening involves computationally searching large libraries of compounds to identify those that are likely to bind to a target protein. nih.gov If this compound were part of such a library, its physicochemical properties would be used to predict its "drug-likeness."

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. mdpi.com For this compound, this would involve docking the molecule into the active site of a relevant enzyme, such as a kinase, to predict its binding affinity and interaction patterns. nih.gov The docking results can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding. The fluorine atom, for instance, can form specific interactions that enhance binding affinity.

Table 2: Predicted Binding Affinity of this compound with a Hypothetical Kinase Target (Exemplary Data)

Docking Score (kcal/mol)Predicted Inhibition Constant (Ki)Key Interacting Residues
-8.5150 nMLeu25, Val33, Ala48, Phe92

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govresearchgate.netnih.govresearchgate.netrjeid.comyoutube.com

For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target. This involves calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure, such as steric, electronic, and hydrophobic properties. These descriptors are then used to build a mathematical model that relates them to the observed biological activity.

A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. The model can reveal which structural features are most important for activity. For example, a QSAR study might indicate that increasing the hydrophobicity of the benzyl group or altering the electronic properties of the pyridine ring could enhance the biological activity.

Cheminformatics Approaches to Library Design and Diversity Assessment

Cheminformatics provides the tools and techniques to manage, analyze, and model large collections of chemical compounds. biorxiv.orgnih.govfu-berlin.deresearchgate.net In the context of this compound, cheminformatics approaches are essential for designing and assessing libraries of related compounds.

When designing a library of analogs based on the this compound scaffold, it is important to ensure chemical diversity to maximize the chances of finding compounds with desired properties. Cheminformatics tools can be used to assess the diversity of a set of compounds based on their structural fingerprints and physicochemical properties.

Furthermore, these approaches can be used to create focused libraries of compounds that are optimized for a specific purpose, such as inhibiting a particular class of enzymes. By analyzing the structural features of known active compounds, it is possible to design a library that is enriched with molecules likely to be active.

Biological Activity and Mechanistic Elucidation of N Benzyl 3 Fluoropyridin 2 Amine and Its Analogues Non Clinical Research

In Vitro Assessment of Biological Activities

The in vitro evaluation of analogues reveals a broad spectrum of biological activities, ranging from antimicrobial and antiparasitic effects to specific interactions with biomolecular targets.

Antimicrobial Spectrum of Activity against Bacterial and Fungal Strains

Derivatives of 2-aminopyridine (B139424), the core structure of N-benzyl-3-fluoropyridin-2-amine, have demonstrated notable antimicrobial properties. hoffmanchemicals.com The versatility of this scaffold allows for chemical modifications that can enhance efficacy against various microbial pathogens, including drug-resistant strains. hoffmanchemicals.com

Studies on aminopyridine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of N-benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives exhibited potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis, with some compounds showing Minimum Inhibitory Concentration (MIC) values from 0.002 to 0.016 µg/mL. nih.gov In another study, the 2-aminopyridine derivative known as compound 2c was particularly effective against the Gram-positive bacteria S. aureus and B. subtilis, with a remarkable MIC value of 0.039 µg/mL. mdpi.comresearchgate.net Furthermore, research into N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which contain the N-benzyl amine moiety, found good activity against strains of S. aureus and B. subtilis. nih.govpharmaffiliates.com

The antimycobacterial potential of these analogues is also significant. A series of substituted N-benzyl-3-chloropyrazine-2-carboxamides were tested against several mycobacterial strains, with two compounds, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide (1a) and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a), showing the most effectiveness against Mycobacterium tuberculosis H37Rv with a MIC of 12.5 μg·mL−1. sigmaaldrich.com

In the realm of antifungal activity, amide-pyridine compounds have been designed as dual-target inhibitors of squalene (B77637) cyclooxygenase (SE) and 14α-demethylase (CYP51). nih.gov The most potent of these compounds demonstrated broad-spectrum antifungal activity with MIC values ranging from 0.125 to 2 μg/ml, including effectiveness against drug-resistant pathogenic fungi. nih.gov

Interactive Data Table: Antimicrobial Activity of this compound Analogues
Compound Class/DerivativeTarget OrganismActivity (MIC)Reference
N-benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-aminePseudomonas aeruginosa0.002 - 0.016 µg/mL nih.gov
N-benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amineStaphylococcus epidermidis0.002 - 0.016 µg/mL nih.gov
2-aminopyridine derivative (2c)Staphylococcus aureus0.039 µg/mL mdpi.comresearchgate.net
2-aminopyridine derivative (2c)Bacillus subtilis0.039 µg/mL mdpi.comresearchgate.net
Amide-pyridine derivatives (11a, 11b)Various Fungi0.125 - 2 µg/mL nih.gov
N-benzyl-3-(benzylamino)pyrazine-2-carboxamides (1a, 9a)Mycobacterium tuberculosis H37Rv12.5 µg/mL sigmaaldrich.com

Antiparasitic Efficacy against Protozoan Species, with Focus on Target Enzyme Inhibition

Analogues of this compound have shown significant promise as antiparasitic agents, particularly against protozoans responsible for neglected tropical diseases. bldpharm.com The aminopyridine scaffold is considered a key structural element for antiparasitic activity. bldpharm.com

In one study, a series of 28 N-benzyl-1H-benzimidazol-2-amine derivatives were evaluated in vitro against Leishmania mexicana promastigotes. mdpi.com Two compounds from this series demonstrated high antileishmanial activity with IC50 values in the micromolar range against the amastigote stage of both L. mexicana and L. braziliensis. mdpi.com Mechanistically, one of the most active compounds was found to inhibit the activity of recombinant L. mexicana arginase (LmARG) by 68.27%, identifying this enzyme as a potential therapeutic target. mdpi.com

Similarly, various 2-Benzyl-5-nitroindazole-derived amines were synthesized and evaluated against Trypanosoma cruzi, Leishmania amazonensis, and Trichomonas vaginalis. ossila.com Several of these compounds exhibited high leishmanicidal activity against L. amazonensis promastigotes and were also efficient against T. cruzi amastigotes, with activity values comparable or superior to the reference drug benznidazole. ossila.com

In Vitro Binding Affinity Profiling to Biomolecular Targets (e.g., Protein Fibrils, Receptors)

The aminopyridine structure and its derivatives are known to interact with various enzymes and receptors due to their unique structural properties. cymitquimica.com For instance, the 2-amino-3-fluoropyridine (B1272040) moiety, a key component of the title compound, is suggested to form a π–π interaction with arginine residues within protein sequences, which can lead to improved inhibitory activity. researchgate.net

A series of 2-aminopyridine derivatives have been identified as potential type I c-Met kinase inhibitors, which are therapeutic targets in cancer. bldpharm.com Molecular docking studies of these compounds suggested that key interactions occur with residues Tyr1230 and Arg1208 in the c-Met kinase binding site. bldpharm.com

More specifically, certain polyfunctionalized pyridine (B92270) derivatives have shown high binding affinity for Sigma receptors (σR), which are targets for treating neurological disorders. medchemexpress.com One such derivative, featuring a 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine core, displayed a high affinity for the σ1R subtype with a Ki value of 1.45 nM and a 290-fold selectivity over the σ2R subtype. medchemexpress.com While there is no direct evidence of this compound binding to protein fibrils, the ability of related heterocyclic compounds to bind specifically to protein targets like kinases and receptors is well-documented.

Interactive Data Table: Binding Affinity of Analogues
Compound Class/DerivativeBiomolecular TargetBinding Affinity (Ki)Key Interacting ResiduesReference
2-Aminopyridine derivativesc-Met KinaseNot specifiedTyr1230, Arg1208 bldpharm.com
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine derivativeSigma-1 Receptor (hσ1R)1.45 nMNot specified medchemexpress.com
2-Amino-3-fluoropyridineGeneral ProteinsNot applicableArginine (via π–π interaction) researchgate.net

Cell-Based Assays for Determining Biological Potency and Selectivity (e.g., EC50 values)

Cell-based assays are crucial for quantifying the biological potency of new compounds. For analogues of this compound, such assays have established their efficacy in various therapeutic areas.

In the context of antiparasitic activity, N-benzyl-1H-benzimidazol-2-amine derivatives showed IC50 values in the micromolar range against amastigotes of L. mexicana and L. braziliensis. mdpi.com A quinoline (B57606) derivative bearing a 4-aminopyridine (B3432731) (4-AP) moiety was identified as one of the most potent in its series against Trypanosoma brucei brucei, with a half-maximal effective concentration (EC50) of 0.11 μM. bldpharm.com

Aminopyridine derivatives designed as dopamine (B1211576) D3 receptor agonists all exhibited a functional potency (EC50) of less than 1000 nM. sigmaaldrich.com Specifically, one example compound demonstrated an EC50 of 20 nM at the D3 receptor. sigmaaldrich.com The potency of aminopyridines is often dependent on dose, as they primarily function by blocking voltage-gated potassium channels. cymitquimica.com

In Vivo Studies to Investigate Biological Pathways and Target Engagement in Model Organisms (excluding human clinical trials)

While in vitro assays provide initial data on a compound's activity, in vivo studies in model organisms are essential to understand their effects within a complex biological system. Research on aminopyridine derivatives has extended to such models.

For example, carbamate (B1207046) derivatives of 4-aminopyridine (4-AP) were tested for their ability to restore nerve signal conduction in injured spinal cord tissue. biosynth.com Following in vitro confirmation, the methyl and ethyl carbamate derivatives were further evaluated in an in vivo model of spinal cord injury in guinea pigs. biosynth.com These studies represented a significant step, demonstrating that derivatizing 4-AP could retain its function in restoring conduction in injured spinal cord tissue in a living organism. Such preclinical evaluations in animal models are critical for assessing the potential therapeutic utility of aminopyridine compounds for conditions like neurological injury. biosynth.com

Advanced Mechanistic Studies of Molecular Interactions

To understand how these compounds exert their biological effects at a molecular level, advanced mechanistic studies, including computational modeling, are employed. Molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently used to predict and analyze the interactions between a compound and its biological target.

For instance, to investigate how amide-pyridine compounds act as dual antifungal inhibitors, molecular docking and 3D-QSAR models were utilized. nih.gov These computational tools help to elucidate the binding mode and guide further optimization of lead compounds. nih.gov Similarly, the binding modes of 2-aminopyridine derivatives as c-Met kinase inhibitors were researched using 3D-QSAR, molecular docking, and molecular dynamics simulations, which highlighted that electrostatic and hydrogen bond interactions were vital for their activity. bldpharm.com

Molecular docking has also been applied to understand the antibacterial mechanism of 2-aminopyridine derivatives, with studies showing strong interactions with the active sites of target proteins in S. aureus and B. subtilis. mdpi.comresearchgate.net For antiparasitic analogues, docking studies have helped to propose a mechanism of action for the inhibition of enzymes like L. mexicana arginase and to understand interactions with targets such as the enoyl-ACP-reductase of M. tuberculosis. mdpi.comsigmaaldrich.com These computational approaches are invaluable for rational drug design and for refining the structure of aminopyridine derivatives to achieve higher potency and selectivity. cymitquimica.com

Investigation of Binding Modes and Allosteric Effects via Crystallographic or NMR Studies

Direct crystallographic or Nuclear Magnetic Resonance (NMR) studies for this compound are not publicly available at the time of this review. However, insights into its potential solid-state conformation and intermolecular interactions can be inferred from studies on its structural precursor, N-benzylpyridin-2-amine.

Dynamic NMR studies on structurally related N-benzylideneamino derivatives have demonstrated interesting properties, which could be relevant for understanding the conformational dynamics of this compound in solution. researchgate.net Such studies are crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of a receptor or enzyme.

Structure-Biological Activity Relationship (SBAR) Derivation for Targeted Modifications

While a specific Structure-Biological Activity Relationship (SBAR) for this compound has not been established, a wealth of data from related aminopyridine and thienopyridine series offers valuable predictive insights.

Research on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines has underscored the importance of the 3-amino group, suggesting it must remain as a primary amine for maximal anti-proliferative activity. mdpi.com Functionalization of this group leads to a significant loss of efficacy. This finding suggests that the 2-amino group in this compound is likely a key pharmacophoric feature.

Furthermore, studies on various substituted N-benzylpyrazine-2-carboxamides have shown that modifications to the benzyl (B1604629) ring can significantly impact antimycobacterial activity. nih.gov This highlights the role of the N-benzyl group in mediating interactions with the biological target, likely through hydrophobic and/or aromatic interactions.

The presence of a halogen, such as the fluorine in this compound, can also play a crucial role. In a series of 2-amino-3-cyanopyridine (B104079) derivatives, a bromine substituent was found to be critical for antibacterial activity, potentially participating in halogen bonding with the target. researchgate.net This suggests that the fluorine atom in the title compound could similarly engage in specific interactions that enhance its biological profile.

The table below summarizes key structural motifs from related compounds and their observed impact on biological activity, offering a predictive framework for this compound.

Structural Moiety Compound Series Observed Biological Impact Potential Implication for this compound
Primary Amino Group3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridinesEssential for anti-proliferative activity mdpi.comThe 2-amino group is likely critical for biological function.
N-benzyl GroupN-benzylpyrazine-2-carboxamidesModifications affect antimycobacterial activity nih.govThe benzyl group likely contributes to target binding.
Halogen Substituent2-Amino-3-cyanopyridinesBromine essential for antibacterial activity, possibly via halogen bonding researchgate.netThe 3-fluoro substituent may enhance activity through specific interactions.

N Benzyl 3 Fluoropyridin 2 Amine As a Versatile Synthetic Scaffold and Chemical Probe in Academic Research

Enabling the Synthesis of Novel Pyridine-Based Chemical Scaffolds

N-benzyl-3-fluoropyridin-2-amine serves as a crucial building block in the generation of novel and diverse pyridine-based chemical scaffolds. The inherent reactivity of the aminopyridine core, combined with the electronic influence of the fluorine substituent, allows for a wide array of chemical transformations. The 2-aminopyridine (B139424) moiety itself is recognized as a significant scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. ijpsr.com The synthesis of new fluorescent 2-amino-3-cyanopyridines has been described, highlighting the utility of aminopyridine structures as a basis for developing new chemical entities. researchgate.net

Furthermore, the structural motif of N-benzyl-pyridin-2-amine and its derivatives has been a subject of interest. The synthesis of N-benzylpyridin-2-amine from (E)-N-benzylidenepyridin-2-amine has been reported, demonstrating a straightforward method to obtain this core structure. nih.gov This foundational scaffold can then be further elaborated. For instance, research into 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines has led to the synthesis of various derivatives, including those with N-benzyl tetrahydronaphthyridine components, showcasing the versatility of the aminopyridine scaffold in creating complex heterocyclic systems with potential anti-proliferative activities. mdpi.com The development of novel compounds like N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide further illustrates the synthetic potential of benzylamine (B48309) derivatives in constructing fused heterocyclic scaffolds. nih.gov The 2-amino-3-cyanopyridine (B104079) scaffold, a close relative, is noted for its high reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals. ijpsr.com

Applications in Scaffold Hopping and Bioisosteric Replacement Strategies

The strategy of scaffold hopping, which involves replacing a central molecular core with a chemically distinct but functionally similar one, is a powerful tool in drug discovery. nih.govresearchgate.net this compound and related aminopyridine structures are valuable assets in this approach. By replacing a known active scaffold with an aminopyridine-based one, researchers can generate novel compounds that may possess improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.govresearchgate.netnih.gov

A key concept related to scaffold hopping is bioisosterism, where one functional group is exchanged for another with similar physical or chemical properties to maintain biological activity. researchgate.net The aminopyridine scaffold can act as a bioisostere for other heterocyclic systems. For example, a scaffold hopping strategy was successfully employed to generate new aryl 2-aminopyrimidine (B69317) analogs from a 2-aminoimidazole core, leading to compounds with potent anti-biofilm activity. nih.gov This demonstrates how structurally related scaffolds like aminopyridines can be used to explore new chemical space while retaining desired biological functions. Knowledge-based methods have been developed to identify potential bioisosteric or scaffold replacements by analyzing ligand fragments in similar binding sites within the Protein Data Bank. researchgate.net

Utilization as a Chemical Probe for Illuminating Biological Pathways and Validating Molecular Targets

Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling the study of its biological function. northwestern.edu The aminopyridine scaffold is a component of various molecules that have been developed as chemical probes. For instance, fluorescent probes based on a 2-amino-3′-dialkylaminobiphenyl core have been created to detect dinitrogen trioxide (N2O3), a surrogate for nitric oxide, a crucial signaling molecule. rsc.org These probes work by condensing with the analyte to form a fluorescent product, allowing for the visualization of the target molecule within cells. rsc.org

The unsubstituted pyridin-2-amine has been identified as a promising scaffold for fluorescent probes due to its high quantum yield and small size, which facilitates its entry into biological systems. researchgate.net By derivatizing this core, such as in this compound, researchers can fine-tune the probe's properties to target specific biological questions. Selective small-molecule modulators of protein function, which can be developed from such scaffolds, allow for the mechanistic and phenotypic interrogation of their molecular targets in various experimental settings. northwestern.edu

Development of Derivatized Probes for Radiochemistry and Imaging Applications (e.g., 18F-Labeling)

The incorporation of positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F) into bioactive molecules is a cornerstone of positron emission tomography (PET), a powerful non-invasive imaging technique. The 3-fluoropyridine (B146971) moiety within this compound makes it an attractive candidate for derivatization into ¹⁸F-labeled radiotracers. Direct ¹⁸F-labeling methods often involve the nucleophilic substitution of a leaving group on an aromatic ring. nih.gov

Various prosthetic groups containing the 2-fluoropyridine (B1216828) structure have been developed for the ¹⁸F-labeling of biomolecules. researchgate.net For example, 1-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione has been synthesized and used as a maleimide (B117702) reagent for labeling peptides and proteins. nih.gov This highlights the utility of the fluoropyridine core in creating bifunctional labeling agents. The synthesis of [¹⁸F]nifrolene, a ligand for nicotinic acetylcholine (B1216132) receptors, involved the ¹⁸F-nucleophilic fluorination of a pyridine (B92270) ring derivative, demonstrating a practical application in neuroscience imaging. nih.gov The development of such radiolabeled probes is crucial for studying the in vivo distribution and function of their biological targets.

Future Research Directions and Emerging Paradigms

Development of Asymmetric Synthetic Routes for Enantiopure N-benzyl-3-fluoropyridin-2-amine Derivatives

The introduction of chirality into drug candidates can profoundly influence their pharmacological properties, including efficacy, selectivity, and metabolic profile. While current syntheses of this compound derivatives have largely focused on achiral molecules, the development of asymmetric synthetic routes to produce enantiomerically pure analogues represents a critical future direction.

Future research will likely focus on the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to achieve stereoselective synthesis. Methodologies that have proven successful for other fluorinated aromatic compounds and amino acids could be adapted for this scaffold. For instance, strategies involving chiral Ni(II) complexes, which are effective in producing tailor-made non-canonical amino acids, could be explored for the stereoselective synthesis of derivatives with chiral centers. nih.gov The development of such methods would enable the synthesis of specific stereoisomers, allowing for a more detailed investigation of structure-activity relationships where chirality is a key factor. The synthesis of enantiopure compounds is pivotal for creating molecules that can serve as conformationally rigid dipeptide surrogates, facilitating the exploration of conformation-activity relationships in biologically active peptides. nih.gov

Exploration of this compound in Materials Science and Catalyst Design

Beyond its biomedical potential, the structural features of this compound make it an intriguing candidate for applications in materials science and catalysis. The pyridine (B92270) ring offers coordination sites for metals, while the fluorinated benzylamine (B48309) moiety can be tailored to influence electronic properties, solubility, and intermolecular interactions.

In catalyst design, derivatives of this compound could serve as novel ligands for transition metal catalysts or as organocatalysts themselves. The aminopyridine framework is a key component in highly effective nucleophilic organocatalysts. chemrxiv.org By modifying the N-benzyl group, it may be possible to create catalysts with unique steric and electronic properties that promote high activity and selectivity in organic transformations. chemrxiv.org For example, new (N-benzyl-N-methylamino)pyridines have shown remarkable activity and site-selectivity in the phosphorylation of diols. chemrxiv.org Future work could involve designing and synthesizing a library of these derivatives to screen for catalytic activity in various reactions, such as cross-coupling, hydrogenation, or polymerization. In materials science, the incorporation of this fluorinated scaffold into polymers or organic electronic materials could impart desirable properties like thermal stability, altered photophysical characteristics, or specific liquid crystal phases.

Synergistic Integration of Computational Methods and High-Throughput Synthesis for Accelerated Discovery

To navigate the vast chemical space of possible this compound derivatives, the integration of computational chemistry with high-throughput synthesis and screening is an emerging and powerful paradigm. This synergy can significantly accelerate the discovery of new molecules with optimized properties.

Computational approaches, such as Density Functional Theory (DFT) and molecular docking, can be used to predict the properties of virtual compounds before they are synthesized. nih.gov In silico screening can identify derivatives with a higher probability of binding to a specific biological target or possessing desired electronic properties. jneonatalsurg.com These computational predictions can then guide the synthetic efforts. High-throughput synthesis techniques, such as parallel synthesis or automated solution-phase synthesis, can then be employed to rapidly generate libraries of the prioritized compounds. mdpi.com This approach allows for the efficient exploration of structure-activity relationships (SAR) by systematically varying substituents on the pyridine and benzyl (B1604629) rings. The subsequent biological or material property screening of these libraries provides crucial data that can be fed back into the computational models to refine future predictions, creating a closed-loop discovery cycle.

Expanding the Biological Repertoire and Target Landscape of this compound Analogues

While initial studies have hinted at the potential of this scaffold, a significant opportunity lies in systematically exploring the full range of its biological activities and identifying novel molecular targets. The precursor molecule, 2-amino-3-fluoropyridine (B1272040), is a known intermediate in the synthesis of compounds targeting a variety of proteins, including kinase inhibitors, coagulation factor (XIa) inhibitors, and glutamate receptor 2 (mGluR2) antagonists. google.com This suggests that derivatives of this compound could be rationally designed to interact with these and other target classes.

Future research should involve screening libraries of analogues against diverse panels of biological targets to uncover new therapeutic applications. Based on the activities of structurally related compounds, promising areas for investigation include:

Neuropsychiatric and Neurological Disorders: Analogues of benzyl-aminopyridine have been identified as potent agonists for GPR52, an orphan G protein-coupled receptor expressed in the brain, suggesting potential for treating conditions like schizophrenia and Huntington's disease. nih.gov Furthermore, N-benzyl pyridine-2-one derivatives have demonstrated memory-enhancing and neuroprotective effects by inhibiting acetylcholinesterase. nih.gov

Oncology: Related thieno[2,3-b]pyridine scaffolds exhibit potent anti-proliferative activity in cancer cell lines, possibly through the inhibition of phosphoinositide phospholipase C (PI-PLC). mdpi.com

Infectious Diseases: N-benzyl-1H-benzimidazol-2-amine derivatives have shown significant in vitro activity against various Leishmania species by inhibiting the enzyme arginase, a key therapeutic target. nih.gov

This expanded biological profiling, combined with target identification and validation studies, will be crucial for realizing the full therapeutic potential of the this compound scaffold.

Q & A

Q. What are the common synthetic routes for N-benzyl-3-fluoropyridin-2-amine, and how do reaction conditions influence yield?

this compound can be synthesized via reductive amination or nucleophilic substitution. For reductive amination, a Pd/NiO catalyst under hydrogen atmosphere (25°C, 10 hours) enables coupling of benzaldehyde derivatives with fluoropyridin-2-amine, achieving yields up to 95% . Alternatively, nucleophilic substitution of pentafluoropyridine with benzylamine derivatives under optimized fluorination conditions (e.g., sodium azide as a nucleophile) introduces the benzyl group at the 3-fluoro position . Solvent choice (e.g., EtOAc/hexanes), temperature control, and catalyst loading are critical for minimizing side reactions and improving purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

  • X-ray crystallography : Resolves bond angles and dihedral angles between the benzyl and pyridyl rings (e.g., dihedral angle ~67° observed in analogous N-benzylpyridin-2-amine structures) .
  • IR spectroscopy : Identifies N–H stretches (~3235 cm⁻¹) and C–F vibrations (~1150–1277 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and confirms substitution patterns .

Q. What are the typical reactivity patterns of this compound in cross-coupling reactions?

The 3-fluoro and pyridinyl amine groups enable participation in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, the fluorine atom can be displaced by aryl boronic acids in the presence of Pd catalysts, while the amine group facilitates C–N bond formation with aryl halides . Reaction efficiency depends on ligand choice (e.g., XPhos) and base (e.g., Cs₂CO₃).

Advanced Research Questions

Q. How can synthetic conditions be optimized to improve regioselectivity in this compound derivatives?

Regioselectivity challenges arise during fluorination or benzylation. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and enhances selectivity for the 3-fluoro position (e.g., 30 minutes vs. 10 hours under conventional heating) .
  • Catalyst screening : Testing Pd/NiO vs. Pd/C or Raney Ni for reductive amination to suppress over-reduction .
  • Solvent polarity adjustments : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 3-position over competing sites .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural validation?

Discrepancies may arise from impurities or conformational isomerism. Solutions include:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .
  • DFT calculations : Predicts NMR chemical shifts and compares them to experimental data to identify misassignments .
  • Variable-temperature NMR : Detects dynamic processes (e.g., rotamers) that cause signal splitting .

Q. What computational approaches are suitable for predicting the reactivity of this compound in drug discovery?

Density functional theory (DFT) can model electrophilic aromatic substitution or hydrogen-bonding interactions. For example:

  • Frontier molecular orbital analysis : Predicts sites for nucleophilic attack (e.g., LUMO localization at the 3-fluoro position) .
  • Molecular docking : Screens binding affinity with biological targets (e.g., kinases) using crystal structure data from analogous compounds .

Q. How can researchers design biological assays to evaluate the bioactivity of this compound?

Methodological steps include:

  • Enzyme inhibition assays : Test interactions with fluorinated pyridine-sensitive targets (e.g., acetylcholinesterase) using fluorometric methods .
  • Cellular uptake studies : Use HPLC-MS to quantify intracellular concentrations in cancer cell lines .
  • In vivo toxicity profiling : Assess acute toxicity in model organisms (e.g., zebrafish) to prioritize lead compounds .

Q. What safety protocols are critical for handling this compound due to its fluorinated and aromatic nature?

  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent dermal exposure .
  • Waste disposal : Segregate fluorine-containing waste for specialized treatment to prevent environmental release .

Q. What alternative fluorination strategies exist for synthesizing this compound if conventional methods fail?

  • Electrophilic fluorination : Use Selectfluor® or NFSI to introduce fluorine at the 3-position under milder conditions .
  • Late-stage fluorination : Employ transition-metal catalysts (e.g., Pd) to functionalize pre-assembled pyridine cores .

Q. How can this compound be applied in cross-disciplinary research (e.g., materials science)?

  • Coordination chemistry : Act as a ligand for transition metals (e.g., Cu or Pd) in catalytic systems, leveraging its pyridinyl amine group .
  • Polymer synthesis : Incorporate into fluorinated monomers for high-performance polymers with thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.